4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide
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Overview
Description
4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide is a complex organic compound with a unique structure that includes a phthalazine ring substituted with a methyl group and an amino group, which is further connected to a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide typically involves the following steps:
Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Group: The phthalazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The methylated phthalazine is reacted with an amine source to introduce the amino group.
Coupling with Benzamide: Finally, the amino-substituted phthalazine is coupled with N-phenylbenzamide using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphthalazin-1-yl)amino]-N-thiazol-2-yl-benzenesulfonamide
- 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phthalazine ring and its coupling with N-phenylbenzamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-19-9-5-6-10-20(19)21(26-25-15)23-18-13-11-16(12-14-18)22(27)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCLTRZYFVPTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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